![molecular formula C9H11ClN4S B12918329 8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine CAS No. 90416-24-3](/img/structure/B12918329.png)
8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloroethylthio group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are widely studied due to their significant roles in various biological processes and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine typically involves the alkylation of 9-ethyl-9H-purine with 2-chloroethylthiol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction with the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloroethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent with a similar chloroethyl group.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is unique due to its specific purine structure combined with the chloroethylthio group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
90416-24-3 |
|---|---|
Fórmula molecular |
C9H11ClN4S |
Peso molecular |
242.73 g/mol |
Nombre IUPAC |
8-(2-chloroethylsulfanyl)-9-ethylpurine |
InChI |
InChI=1S/C9H11ClN4S/c1-2-14-8-7(5-11-6-12-8)13-9(14)15-4-3-10/h5-6H,2-4H2,1H3 |
Clave InChI |
ALEIWELEQMMGMG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC=NC=C2N=C1SCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
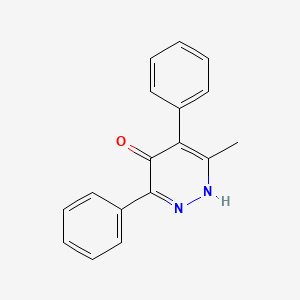
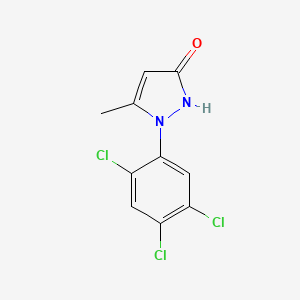
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
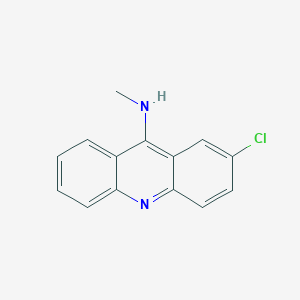
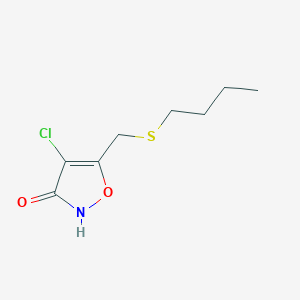

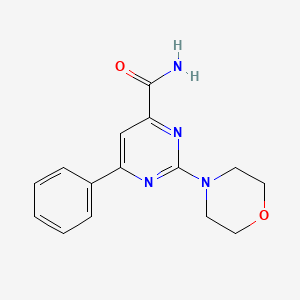
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)

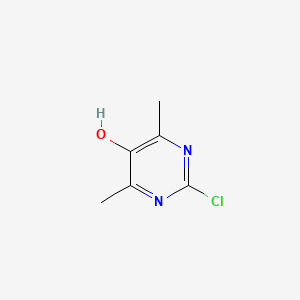
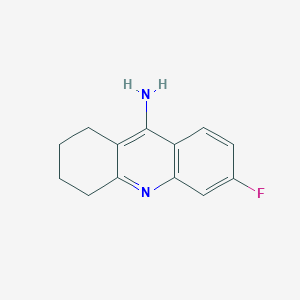
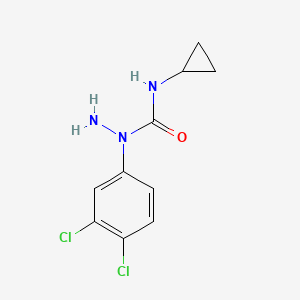
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
